L-Tyrosine, N-[N-[N-[(phenylmethoxy)carbonyl]-L-seryl]-L-leucyl]-, methyl ester
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Overview
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of NSC121217 involves multiple steps, starting with the protection of amino acids and subsequent coupling reactions. The general synthetic route includes:
Protection of Amino Acids: The amino acids are protected using benzyloxycarbonyl (Cbz) groups to prevent unwanted reactions.
Coupling Reactions: The protected amino acids are then coupled using reagents like dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) to form peptide bonds.
Deprotection: The final step involves the removal of the protective groups under acidic conditions to yield the desired compound.
Industrial Production Methods
Industrial production of NSC121217 would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
NSC121217 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzyloxycarbonyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
NSC121217 has several scientific research applications, including:
Chemistry: Used as a model compound to study peptide synthesis and reactions.
Medicine: Explored for its anti-tumor properties, particularly in screening for anti-cancer activity.
Mechanism of Action
The mechanism of action of NSC121217 involves its interaction with specific molecular targets. In the case of its anti-HIV activity, the compound inhibits HIV-1 protease, an enzyme crucial for the maturation of the virus. This inhibition prevents the virus from processing its polyprotein precursors, thereby hindering its replication . The exact molecular pathways and targets involved in its anti-tumor activity are still under investigation.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
NSC121217 is unique due to its specific combination of amino acids and protective groups, which confer distinct biological activities. Its ability to inhibit HIV-1 protease and potential anti-tumor properties make it a valuable compound for further research and development.
Properties
Molecular Formula |
C27H35N3O8 |
---|---|
Molecular Weight |
529.6 g/mol |
IUPAC Name |
methyl (2S)-3-(4-hydroxyphenyl)-2-[[(2S)-2-[[(2S)-3-hydroxy-2-(phenylmethoxycarbonylamino)propanoyl]amino]-4-methylpentanoyl]amino]propanoate |
InChI |
InChI=1S/C27H35N3O8/c1-17(2)13-21(24(33)29-22(26(35)37-3)14-18-9-11-20(32)12-10-18)28-25(34)23(15-31)30-27(36)38-16-19-7-5-4-6-8-19/h4-12,17,21-23,31-32H,13-16H2,1-3H3,(H,28,34)(H,29,33)(H,30,36)/t21-,22-,23-/m0/s1 |
InChI Key |
VRWIMNXQXLLYDR-VABKMULXSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)OC)NC(=O)[C@H](CO)NC(=O)OCC2=CC=CC=C2 |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)OC)NC(=O)C(CO)NC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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